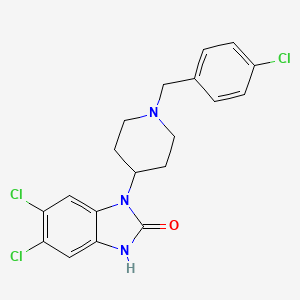![molecular formula C34H29NO5 B611031 (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione CAS No. 844651-66-7](/img/structure/B611031.png)
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STK-15 is a novel Fatty Acid Binding Protein 5 (FABP5) Inhibitor.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study conducted by Lv, Zhang, Xie, and Zhao (2013) focused on synthesizing and characterizing novel pyrrolidine-2,5-dione derivatives. The molecular structure of these derivatives was confirmed using X-ray crystal structure determination (Hong-Shui Lv et al., 2013).
Chemical Reactions and Derivatives
- Research by Šafár̆ et al. (2000) explored the ring-opening reactions of similar compounds with cyclic secondary amines, leading to various derivative formations (P. Šafár̆ et al., 2000).
- Mulholland, Foster, and Haydock (1972) obtained pyrrolidine-2,4-dione (tetramic acid) and its derivatives by heating with water or nitromethane, leading to several anhydro-derivatives (T. P. Mulholland et al., 1972).
Potential Therapeutic Applications
- A study by Reddy et al. (1999) synthesized thiazolidinedione derivatives with benzofuran moieties, which showed significant euglycemic activity, indicating potential antidiabetic and hypolipidemic applications (K. A. Reddy et al., 1999).
Photochemical Properties
- Dobrikov, Dobrikov, and Aleksandrova (2011) synthesized low-molecular weight compounds with potential application in organic light-emitting devices, demonstrating the photochemical properties of related compounds (G. Dobrikov et al., 2011).
Antimicrobial and Antioxidant Activity
- Kenchappa et al. (2013) reported the synthesis of novel benzofuran derivatives with barbitone and thiobarbitone moieties, exhibiting significant antimicrobial and antioxidant activities (R. Kenchappa et al., 2013).
Applications in Organic Synthesis
- Racheva and Maslivets (2007) studied the reactions of substituted dihydro-pyrrole-2,3-diones with enols, providing insights into organic synthesis processes (N. Racheva & A. N. Maslivets, 2007).
Propriétés
Numéro CAS |
844651-66-7 |
|---|---|
Nom du produit |
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
Formule moléculaire |
C34H29NO5 |
Poids moléculaire |
531.608 |
Nom IUPAC |
(4E)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C34H29NO5/c1-22-19-26-20-25(15-16-29(26)39-22)32(36)30-31(24-11-8-14-28(21-24)40-27-12-6-3-7-13-27)35(34(38)33(30)37)18-17-23-9-4-2-5-10-23/h2-16,20-22,31,36H,17-19H2,1H3/b32-30+ |
Clé InChI |
CSGNTBDHMOTJSV-JPZYQRIQSA-N |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
STK-15; STK 15; STK15 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)
![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)


![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)


![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)